2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide
Overview
Description
2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide is a chemical compound with the molecular formula C6H6Br2N2O. It is commonly used in various chemical reactions and research applications due to its unique structure and reactivity . This compound is often utilized in the synthesis of other complex molecules and has significant importance in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide typically involves the bromination of 1-(pyrimidin-2-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction is usually performed in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can yield different reduced forms
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinyl ethanones, while oxidation and reduction reactions can produce oxo or reduced derivatives, respectively .
Scientific Research Applications
2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound can also interact with biological macromolecules, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide
- 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide
Uniqueness
2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic applications and research studies .
Properties
IUPAC Name |
2-bromo-1-pyrimidin-2-ylethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O.BrH/c7-4-5(10)6-8-2-1-3-9-6;/h1-3H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGIMHONOXNWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1588441-02-4 | |
Record name | Ethanone, 2-bromo-1-(2-pyrimidinyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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